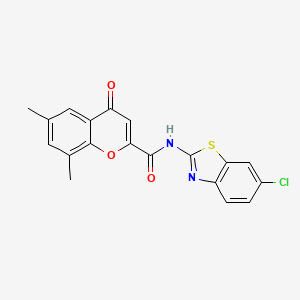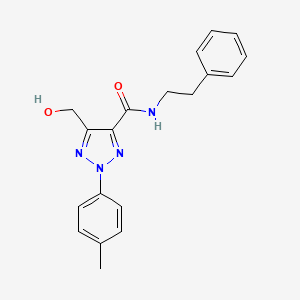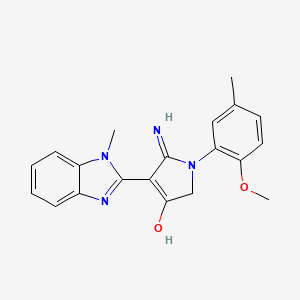
N-(3-ethoxypropyl)-2-(4-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Ethoxypropyl)-2-(4-Fluorphenyl)-5-(Hydroxymethyl)-2H-1,2,3-triazol-4-carboxamid ist eine synthetische Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung zeichnet sich durch das Vorhandensein eines Triazolrings, einer Fluorphenylgruppe und einer Ethoxypropylkette aus, die zu ihren besonderen Eigenschaften beitragen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(3-Ethoxypropyl)-2-(4-Fluorphenyl)-5-(Hydroxymethyl)-2H-1,2,3-triazol-4-carboxamid umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Bildung des Triazolrings: Der Triazolring kann durch eine Huisgen-Cycloadditionsreaktion synthetisiert werden, bei der ein Azid und ein Alkin unter Bildung des Triazolrings reagieren.
Einführung der Fluorphenylgruppe: Die Fluorphenylgruppe kann durch eine nucleophile aromatische Substitutionsreaktion eingeführt werden, bei der ein Fluorbenzolderivat mit einem geeigneten Nucleophil reagiert.
Anlagerung der Ethoxypropylkette: Die Ethoxypropylkette kann durch eine Alkylierungsreaktion angehängt werden, bei der ein Ethoxypropylhalogenid mit einem Nucleophil reagiert.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung fortschrittlicher Katalysatoren, optimierter Reaktionsbedingungen und Reinigungsverfahren wie Chromatographie umfassen.
Chemische Reaktionsanalyse
Reaktionstypen
N-(3-Ethoxypropyl)-2-(4-Fluorphenyl)-5-(Hydroxymethyl)-2H-1,2,3-triazol-4-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxymethylgruppe kann oxidiert werden, um ein Carbonsäurederivat zu bilden.
Reduktion: Der Triazolring kann unter bestimmten Bedingungen reduziert werden, um ein Dihydrotriazolderivat zu bilden.
Substitution: Die Fluorphenylgruppe kann nucleophile Substitutionsreaktionen eingehen, bei denen das Fluoratom durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) können verwendet werden.
Substitution: Nucleophile wie Amine, Thiole und Alkoxide können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Carbonsäurederivate.
Reduktion: Dihydrotriazolderivate.
Substitution: Verschiedene substituierte Phenylderivate.
Wissenschaftliche Forschungsanwendungen
N-(3-Ethoxypropyl)-2-(4-Fluorphenyl)-5-(Hydroxymethyl)-2H-1,2,3-triazol-4-carboxamid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als biochemische Sonde zur Untersuchung von Enzymwechselwirkungen.
Medizin: Erforscht auf sein potenzielles therapeutisches Potenzial, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet, wie z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von N-(3-Ethoxypropyl)-2-(4-Fluorphenyl)-5-(Hydroxymethyl)-2H-1,2,3-triazol-4-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Der Triazolring kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Die Fluorphenylgruppe kann die Bindungsaffinität zu bestimmten Zielen erhöhen, während die Ethoxypropylkette die Löslichkeit und Bioverfügbarkeit der Verbindung beeinflussen kann.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-2-(4-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, where an azide and an alkyne react to form the triazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Ethoxypropyl Chain: The ethoxypropyl chain can be attached through an alkylation reaction, where an ethoxypropyl halide reacts with a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-ethoxypropyl)-2-(4-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-ethoxypropyl)-2-(4-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(3-ethoxypropyl)-2-(4-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to certain targets, while the ethoxypropyl chain can influence the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(3-Ethoxypropyl)-2-(4-Chlorphenyl)-5-(Hydroxymethyl)-2H-1,2,3-triazol-4-carboxamid
- N-(3-Ethoxypropyl)-2-(4-Bromphenyl)-5-(Hydroxymethyl)-2H-1,2,3-triazol-4-carboxamid
- N-(3-Ethoxypropyl)-2-(4-Methylphenyl)-5-(Hydroxymethyl)-2H-1,2,3-triazol-4-carboxamid
Einzigartigkeit
N-(3-Ethoxypropyl)-2-(4-Fluorphenyl)-5-(Hydroxymethyl)-2H-1,2,3-triazol-4-carboxamid ist einzigartig aufgrund des Vorhandenseins der Fluorphenylgruppe, die ihre chemischen und biologischen Eigenschaften erheblich beeinflussen kann. Das Fluoratom kann die Stabilität, Bindungsaffinität und metabolische Resistenz der Verbindung im Vergleich zu ihren Chlor-, Brom- und Methylanalogen erhöhen.
Eigenschaften
Molekularformel |
C15H19FN4O3 |
|---|---|
Molekulargewicht |
322.33 g/mol |
IUPAC-Name |
N-(3-ethoxypropyl)-2-(4-fluorophenyl)-5-(hydroxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C15H19FN4O3/c1-2-23-9-3-8-17-15(22)14-13(10-21)18-20(19-14)12-6-4-11(16)5-7-12/h4-7,21H,2-3,8-10H2,1H3,(H,17,22) |
InChI-Schlüssel |
KNFMSBYYPALPBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCCNC(=O)C1=NN(N=C1CO)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenyl)sulfonyl]-5-oxo-N-propan-2-ylprolinamide](/img/structure/B11392856.png)
![Diethyl {2-benzyl-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11392864.png)
![methyl [9-(3-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate](/img/structure/B11392866.png)
![1-(4-Chlorophenyl)-6,8-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11392874.png)
![5-chloro-N-(2,5-dimethylphenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11392876.png)
![5-chloro-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11392884.png)


![5-{[2-(morpholin-4-yl)ethyl]amino}-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11392903.png)

![N-(3,5-dimethylphenyl)-3-ethyl-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392928.png)

![2-(4-bromo-2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11392933.png)
![2-(4-bromo-2-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11392939.png)
